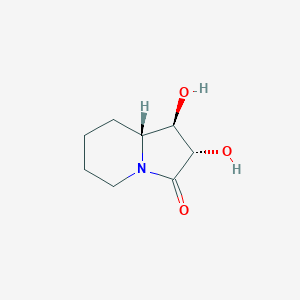

3-Oxo-(-)-lentiginosine

Descripción general

Descripción

3-Oxo-(-)-lentiginosine is a heterocyclic compound that belongs to the class of oxazoles It is characterized by the presence of a ketone group at the third position of the oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-(-)-lentiginosine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxo-(-)-lentiginosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxazole oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Pro-apoptotic Effects

One of the most notable applications of 3-Oxo-(-)-lentiginosine is its pro-apoptotic activity against tumor cells. Research indicates that this compound induces apoptosis through a caspase-dependent mechanism, activating the intrinsic pathway of programmed cell death. This property makes it a promising candidate for cancer therapy, as it selectively targets malignant cells while exhibiting low toxicity towards normal cells .

Inhibition of Glycosidases

this compound is also recognized for its inhibitory effects on glycosidases, particularly amyloglucosidase. This inhibition can be beneficial in managing conditions like diabetes, where the regulation of carbohydrate metabolism is crucial . The compound's ability to act as a glycosidase inhibitor places it among other iminosugars that have therapeutic potential in metabolic disorders.

Table 1: Summary of Biological Studies on this compound

Insights from Case Studies

- Pro-apoptotic Activity : In studies involving MOLT-3 tumor cells, this compound demonstrated significant pro-apoptotic effects without adversely affecting healthy cells. This selective action is crucial for developing targeted cancer therapies .

- Glycosidase Inhibition : As an inhibitor of glycosidases, this compound has been shown to modulate carbohydrate metabolism effectively. This property can be exploited in designing treatments for metabolic diseases like diabetes .

- Fluorescent Labeling : The compound's derivatives have been synthesized with biotin and fluorescein labels to study their intracellular distribution and target identification. These modifications enhance research capabilities related to understanding the molecular mechanisms of action .

Mecanismo De Acción

The mechanism of action of 3-Oxo-(-)-lentiginosine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparación Con Compuestos Similares

3-Oxo-(-)-lentiginosine can be compared with other similar compounds such as:

3-Oxo-3-phenylpropanenitrile: Both compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.

3-Oxo-3-phenylbutanoic acid: Similar in structure but with different functional groups, resulting in distinct reactivity and uses.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

3-Oxo-(-)-lentiginosine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound is typically synthesized through cyclization reactions involving suitable precursors. One common method includes the reaction of a diketone with an amine in the presence of dehydrating agents under controlled conditions. The synthesis often requires specific catalysts and optimized reaction conditions to achieve high yields and purity.

Common Synthesis Methods

- Cyclization : Reaction between amines and diketones.

- Oxidation : Formation of oxazole derivatives.

- Reduction : Conversion of ketone groups to alcohols.

Biological Activity

The biological activities of this compound are primarily attributed to its interactions with various molecular targets, which can modulate enzyme activities or signal transduction pathways.

The compound's mechanism involves:

- Enzyme Inhibition : Binding to specific enzymes, leading to reduced activity.

- Signal Modulation : Altering cellular signaling pathways, which can induce apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits pro-apoptotic activity. Studies indicate that it can trigger apoptosis in various cancer cell lines while maintaining low cytotoxicity towards normal cells. This selective cytotoxicity is crucial for therapeutic applications .

Antimicrobial Properties

Additionally, this compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further research in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Pro-Apoptotic Activity :

- Synthesis Innovations :

Propiedades

IUPAC Name |

(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCBJKFYFVBJCS-QYNIQEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461178 | |

| Record name | 3-Oxo-(-)-lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160169-49-3 | |

| Record name | 3-Oxo-(-)-lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.